molecular formula C27H37N3O3S B2922556 4-butyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide CAS No. 474621-86-8

4-butyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide

Cat. No. B2922556
CAS RN: 474621-86-8
M. Wt: 483.67
InChI Key: RHQXAHFCCCYNOA-UHFFFAOYSA-N
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Description

4-butyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C27H37N3O3S and its molecular weight is 483.67. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

  • Research into the synthesis of heterocyclic compounds using acetoacetanilides and β-oxoanilides as precursors has led to the creation of thienopyridines, pyridine, and pyrazole derivatives. These compounds exhibit potential biological activities, including antimicrobial properties (Harb, Hussein, & Mousa, 2006); (Hussein, Harb, & Mousa, 2008).

Polymer Synthesis and Characterization

  • The synthesis of new polyamides using dicarboxylic acid monomers derived from 4-tert-butylcyclohexanone has been reported. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for various applications (Liaw, Liaw, & Chen, 2000).

Anticancer Activity

  • Novel sulfones with hydrazide, 1,2-dihydropyridine, and chromene derivatives have been synthesized and evaluated for their anticancer activity against the breast cancer cell line MCF7. These findings highlight the potential therapeutic applications of these compounds in cancer treatment (Bashandy et al., 2011).

Synthetic Pathways for Piperidines and Pyrrolidines

  • Intramolecular cyclization of acetylenic sulfones has been utilized to synthesize piperidines and pyrrolidines, demonstrating the versatility of these compounds in organic synthesis (Back & Nakajima, 2000).

Mycobacterium tuberculosis GyrB Inhibitors

  • A series of thiazole-aminopiperidine hybrid analogues has been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds exhibit significant activity, underscoring their potential in the development of new antituberculosis therapies (Jeankumar et al., 2013).

properties

IUPAC Name

4-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O3S/c1-2-3-7-21-10-12-22(13-11-21)27(31)29-24-14-16-25(17-15-24)34(32,33)30-19-5-4-9-26(30)23-8-6-18-28-20-23/h6,8,14-18,20-22,26H,2-5,7,9-13,19H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQXAHFCCCYNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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